5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde
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Overview
Description
5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, acting as a dipolarophile, and a nitrile oxide, acting as the dipole . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The use of continuous flow reactors and green chemistry principles are being investigated to make the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid.
Reduction: 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-ylmethanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
IUPAC Name |
5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULOKZMQJKUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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